molecular formula C4H7ClF2N4 B3252054 5-(difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-amine hydrochloride CAS No. 2137745-06-1

5-(difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-amine hydrochloride

Cat. No. B3252054
CAS RN: 2137745-06-1
M. Wt: 184.57
InChI Key: ZGKFEJCBSWTMOW-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazole, which is a class of five-membered heterocyclic compounds . Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .


Synthesis Analysis

While specific synthesis methods for this compound were not found, difluoromethylation processes have been studied extensively . These processes often involve the formation of X–CF2H bonds, where X can be C (sp), C (sp2), C (sp3), O, N, or S .


Molecular Structure Analysis

The molecular structure of this compound is likely to be influenced by the electronic properties of the substituents. For instance, electron-donating groups generally stabilize the 3-tautomer, whereas electron-withdrawing groups increase the ratio of 5-tautomer .


Chemical Reactions Analysis

The chemical reactivity of this compound could be influenced by its difluoromethyl group. For example, fragmentation of a related compound, 5-((difluoromethyl)sulfonyl)-1-phenyl-1H-tetrazole radical anion, yields a difluoromethyl radical .

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

Triazole derivatives are highlighted for their structural diversity and biological activities, making them a critical area in drug discovery. The review by Ferreira et al. (2013) emphasizes the importance of 1,2,3-triazole derivatives in developing new drugs with anti-inflammatory, antiplatelet, antimicrobial, and antitumoral properties, among others. This review outlines the continuous interest in triazole compounds due to their wide range of biological activities and the necessity for innovative synthesis methods that align with green chemistry principles (Ferreira et al., 2013).

Agriculture and Industry

Nazarov et al. (2021) discuss the industrial use of amino-1,2,4-triazoles as raw materials in the fine organic synthesis industry, including the production of agricultural products, pharmaceuticals, dyes, and high-energy materials. This review demonstrates the versatility of triazole derivatives in various sectors, highlighting their role in creating plant protection products and medical drugs (Nazarov et al., 2021).

Environmental Science

The study by Ateia et al. (2019) reviews the use of amine-functionalized sorbents for removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. Triazole derivatives containing amine groups show promise as efficient adsorbents for low-concentration PFAS in water treatment, showcasing the environmental applications of triazole chemistry (Ateia et al., 2019).

Synthesis and Chemical Reactivity

Kaushik et al. (2019) review the synthetic routes for 1,4-disubstituted 1,2,3-triazoles, emphasizing the relevance of these compounds in pharmaceutical chemistry, material science, and bioconjugation. The review highlights the versatility of 1,2,3-triazole scaffolds in organic synthesis and their significant dipole moment, which enhances their interaction with biological targets (Kaushik et al., 2019).

Future Directions

The future directions for this compound could involve further exploration of its synthesis, reactivity, and potential applications. Difluoromethylation processes, in particular, have been a focus of recent research due to their potential in creating molecules of pharmaceutical relevance .

properties

IUPAC Name

5-(difluoromethyl)-1-methyltriazol-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F2N4.ClH/c1-10-2(3(5)6)4(7)8-9-10;/h3H,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGKFEJCBSWTMOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(N=N1)N)C(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClF2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-amine hydrochloride
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5-(difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-amine hydrochloride
Reactant of Route 3
5-(difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-amine hydrochloride
Reactant of Route 4
5-(difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-amine hydrochloride
Reactant of Route 5
5-(difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-amine hydrochloride
Reactant of Route 6
5-(difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-amine hydrochloride

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